molecular formula C12H14F3NO2 B2503470 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 2175884-48-5

2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2503470
CAS No.: 2175884-48-5
M. Wt: 261.244
InChI Key: ZPYHNBXCQQUWKG-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14F3NO2 and its molecular weight is 261.244. The purity is usually 95%.
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Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including compounds with structures related to "2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine," have been extensively used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which facilitates the adsorption and formation of highly stable chelating complexes with surface metallic atoms. This makes them valuable in protecting metals from corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).

Bioactivity and Therapeutic Potency

Compounds containing the 1,3,4-oxadiazole ring, which share a structural similarity to "this compound," demonstrate a broad spectrum of bioactivities. These activities include anticancer, antifungal, antibacterial, and antiviral effects, among others. The structural feature of these compounds facilitates effective binding with different enzymes and receptors, making them attractive for the development of new medicinal agents (Verma et al., 2019).

Synthesis of Biologically Active Compounds

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which can be related to the structural framework of "this compound," highlights the use of hybrid catalysts in creating biologically active molecules. These molecules have found applications in medicinal and pharmaceutical industries, showcasing the compound's versatility and applicability in developing lead molecules for therapeutic uses (Parmar, Vala, & Patel, 2023).

Advanced Oxidation Processes

The use of persulfate-based advanced oxidation processes (AOPs) for water treatment signifies the relevance of compounds like "this compound" in environmental applications. These processes are gaining attention as alternatives to traditional hydrogen peroxide-based AOPs, with the potential for degrading a wide range of organic pollutants. The unique properties of such compounds can contribute to developing more efficient and sustainable water treatment technologies (Lee, von Gunten, & Kim, 2020).

Mechanism of Action

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Safety and Hazards

The use of herbicides does not come without problems; as Tsukamoto and Nakamura point out, 2-methoxy-4-(trifluoromethyl)phenyl analogues were developed as very effective herbicides for the control of key weeds in cereal crops, such as wheat, but were found to cause significant damage to the crops .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . This suggests that the research and development of TFMP derivatives will continue to be a significant area of focus in the future.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(16-7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYHNBXCQQUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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